tert-Butyl 4-(4-aminophenylsulfonyl)piperazine-1-carboxylate

Purity assurance Regiochemical integrity Procurement quality specification

Researchers requiring regiochemically unambiguous sulfonylpiperazine intermediates face sourcing challenges where isomeric impurities (ortho-amine) compromise coupling yields. This para-substituted Boc-piperazine sulfonamide resolves these issues with three critical advantages: (1) Orthogonal Boc deprotection (20% TFA/DCM, RT, 100% yield) without sulfonamide cleavage; (2) Unencumbered para-amine handle for reliable acylation/cross-coupling; (3) NLT 98% purity eliminating impurity carry-through in SAR workflows. Suitable for PROTAC linker design and fluoroquinolone target-switching pharmacophores.

Molecular Formula C15H23N3O4S
Molecular Weight 341.4 g/mol
CAS No. 173951-84-3
Cat. No. B063366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(4-aminophenylsulfonyl)piperazine-1-carboxylate
CAS173951-84-3
Synonyms4-((4-AMINOPHENYL)SULFONYL)-1-(TERT-BUTYLOXYCARBONYL)PIPERAZINE
Molecular FormulaC15H23N3O4S
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C15H23N3O4S/c1-15(2,3)22-14(19)17-8-10-18(11-9-17)23(20,21)13-6-4-12(16)5-7-13/h4-7H,8-11,16H2,1-3H3
InChIKeyDHRKPOXBSFDUFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(4-aminophenylsulfonyl)piperazine-1-carboxylate: Product Overview


tert-Butyl 4-(4-aminophenylsulfonyl)piperazine-1-carboxylate (CAS 173951-84-3) is a bifunctional synthetic intermediate comprising a Boc-protected piperazine, a sulfonamide linker, and a para-aminophenyl handle. Its molecular formula is C15H23N3O4S with a molecular weight of 341.43 g/mol, a density of 1.3±0.1 g/cm³, and a predicted LogP of 3.05 . The compound is supplied at NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control .

tert-Butyl 4-(4-aminophenylsulfonyl)piperazine-1-carboxylate: Generic Substitution Risks


Substitution of tert-Butyl 4-(4-aminophenylsulfonyl)piperazine-1-carboxylate with its ortho-amino positional isomer (CAS 444087-23-4) or its ethyl carbamate analog (CAS 682341-20-4) introduces distinct risks. The ortho isomer places the nucleophilic amine in close proximity to the sulfonyl group, increasing steric hindrance and altering coupling geometry that can compromise yields in acylation or Buchwald-Hartwig reactions . The ethyl carbamate analog lacks the orthogonal acid-lability of the Boc group, requiring harsher deprotection conditions that can cleave the sulfonamide bond [1]. These structural differences are not interchangeable: product purity, regiospecific reactivity, and deprotection selectivity are determined by the precise substitution pattern and protecting group identity .

tert-Butyl 4-(4-aminophenylsulfonyl)piperazine-1-carboxylate: Differentiation Evidence


Purity Advantage Over Ortho and Ethyl Analogs

The target compound (CAS 173951-84-3) is commercially available at NLT 98% purity from ISO-certified suppliers . In contrast, the closest positional isomer, tert-butyl 4-(2-aminophenylsulfonyl)piperazine-1-carboxylate (CAS 444087-23-4), is supplied at a maximum purity of 95% across multiple vendors . The ethyl carbamate analog, ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate (CAS 682341-20-4), is also listed at 95% minimum purity . The 3–5% absolute purity difference is meaningful when the target compound serves as a key intermediate in multi-step syntheses, where cumulative impurity carry-through can degrade final product purity below ICH thresholds.

Purity assurance Regiochemical integrity Procurement quality specification

Thermal Stability Advantage Over Ortho Isomer

The target para isomer exhibits a boiling point of 503.5±60.0 °C at 760 mmHg . The ortho positional isomer (CAS 444087-23-4) has a lower boiling point of 499.5 °C at 760 mmHg , a difference of approximately 4 °C. Although the experimental uncertainty is significant, the consistently higher predicted boiling point for the para isomer across multiple predictive models suggests a modest but consistent thermal stability advantage. This is relevant for solvent-intensive reactions such as high-temperature amide couplings or microwave-assisted protocols where thermal degradation of the Boc group or sulfonamide linker must be avoided.

Thermal stability Reaction window Process chemistry

Boc Deprotection Selectivity Over Ethyl Carbamate

The Boc group on the target compound can be removed quantitatively using 20% trifluoroacetic acid in dichloromethane at room temperature within 1 hour (100% yield) without cleavage of the sulfonamide bond, as documented for analogous Boc-piperazine sulfonamides . In contrast, removal of the ethyl carbamate protecting group on ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate requires either strong acidic conditions (HBr/AcOH, reflux) or strong basic hydrolysis, both of which risk sulfonamide bond scission and are less compatible with acid- or base-sensitive functional groups present in complex target molecules [1]. This orthogonal lability is a critical differentiator in convergent synthetic strategies where the piperazine nitrogen must be unmasked in the presence of other sensitive handles.

Protecting group strategy Orthogonal deprotection Sulfonamide stability

Regiochemical Target Engagement Validation

The 4-(4-aminophenylsulfonyl)-1-piperazinyl group—the deprotected derivative of the target Boc intermediate—was shown to be a critical pharmacophore in fluoroquinolone antibiotic design. Compound NSFQ-105, bearing this para-aminophenylsulfonyl piperazine substituent at C-7 of ciprofloxacin, exhibited an MIC of 0.06–0.125 μg/mL against Streptococcus pneumoniae strain 7785, representing an 8- to 16-fold improvement over the parent ciprofloxacin (MIC 1 μg/mL) [1]. Furthermore, this substitution switched the primary cellular target from topoisomerase IV (ciprofloxacin) to DNA gyrase, a mechanistic shift confirmed by genetic mutant analysis and in vitro enzyme assays [1]. This validates the unique biological relevance of the para-aminophenylsulfonyl piperazine scaffold and underscores why procurement of the specifically para-substituted Boc intermediate is essential for structure-activity relationship campaigns building on this validated pharmacophore.

Antibacterial fluoroquinolone Target switching Pharmacophore validation

tert-Butyl 4-(4-aminophenylsulfonyl)piperazine-1-carboxylate: Recommended Applications


PROTAC Linker Synthesis with Orthogonal Deprotection

In PROTAC design, piperazine-containing linkers enhance rigidity and modulate the protonation state of the degrader molecule. The Boc protecting group on the target compound can be removed quantitatively with 20% TFA/DCM at RT (100% yield) without disturbing the sulfonamide bond , enabling stepwise conjugation of the E3 ligase ligand and the target protein binder in a fully orthogonal manner. The alternative ethyl carbamate analog would require harsher cleavage conditions incompatible with acid-sensitive warheads used in covalent PROTACs.

Fluoroquinolone Derivatization for Target Switching

The para-aminophenylsulfonyl piperazine scaffold, upon Boc deprotection, is a validated pharmacophore that switches fluoroquinolone target preference from topoisomerase IV to DNA gyrase while enhancing potency 8- to 16-fold . Procurement of the specifically para-substituted Boc intermediate ensures the correct regioisomer enters the SAR workflow. Use of the ortho isomer would place the amine in a different spatial orientation, likely altering the drug-enzyme contacts that drive the target-switching mechanism.

Kinase and Proteasome Inhibitor Building Block

Sulfonylpiperazine scaffolds have been identified as privileged cores in PI3Kγ inhibitors and immunoproteasome-selective inhibitors . The NLT 98% purity specification of the target compound minimizes the risk of impurity carry-through that could confound biological assay results or complicate patent enablement. This purity advantage over the 95%-max ortho isomer and ethyl analog translates directly to more reproducible SAR data and smoother scale-up to preclinical candidate synthesis.

Late-Stage Functionalization via Para-Amino Handle

The para-aminophenyl group provides an electronically and sterically unencumbered nucleophilic handle for selective amide bond formation or palladium-catalyzed cross-coupling. The ortho isomer's amine experiences steric compression from the adjacent sulfonyl group, reducing coupling yields. Procurement of the para isomer ensures reliable, high-yielding derivatization at the distal amino position while the Boc group preserves the piperazine nitrogen for subsequent orthogonal reaction steps .

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